molecular formula C26H23ClN4O2S B2811963 4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOLE CAS No. 1223838-29-6

4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOLE

Cat. No.: B2811963
CAS No.: 1223838-29-6
M. Wt: 491.01
InChI Key: XIVIJQQZIVYMFM-UHFFFAOYSA-N
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Description

4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOLE is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
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Biological Activity

The compound 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl}-5-methyl-2-(3-methylphenyl)-1,3-oxazole) is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN3O2SC_{18}H_{19}ClN_3O_2S, with a molecular weight of approximately 364.88 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to an oxazole ring, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrazole and oxazole moieties allows for diverse interactions with enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine showed stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation and modulation of key apoptotic pathways such as NF-κB and p53 .

The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate that such compounds can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating autophagy mechanisms .

Antimicrobial Activity

Compounds similar to the one discussed have also been evaluated for antimicrobial properties. For example, studies have shown that certain pyrazole derivatives possess significant inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents .

Case Studies

  • Cytotoxicity Assays : In vitro assays using MTT assays demonstrated that related compounds exhibit dose-dependent cytotoxicity against various cancer cell lines. The most potent derivatives were noted for their ability to induce apoptosis while sparing normal cells .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cell survival and proliferation. Notably, the modulation of caspase activity was a common finding across multiple studies .

Data Tables

Property Value
Molecular FormulaC18H19ClN3O2S
Molecular Weight364.88 g/mol
CAS Number1255783-41-5
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against bacteria

Properties

IUPAC Name

4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c1-4-32-24-9-8-18(13-20(24)27)21-14-23-26(28-10-11-31(23)30-21)34-15-22-17(3)33-25(29-22)19-7-5-6-16(2)12-19/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIJQQZIVYMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC(=C5)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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